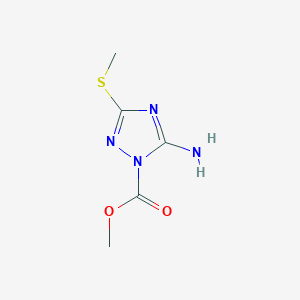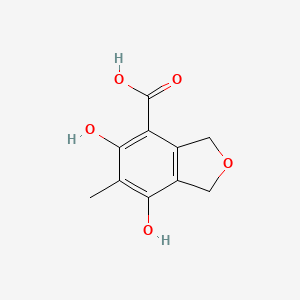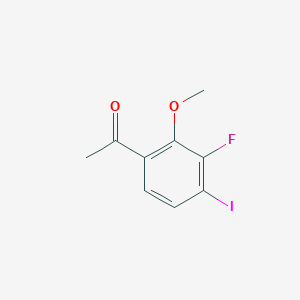![molecular formula C15H11N3 B12864650 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)
2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core with a phenyl group at the 3-position and an acetonitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with a halogenated pyrrolopyridine.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The compound can participate in various substitution reactions, especially at the pyrrolopyridine core, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated pyrrolopyridine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)aceton
属性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-(3-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-6-11-8-13-14(10-18-15(13)17-9-11)12-4-2-1-3-5-12/h1-5,8-10H,6H2,(H,17,18) |
InChI 键 |
LTSUOVABNPZKTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



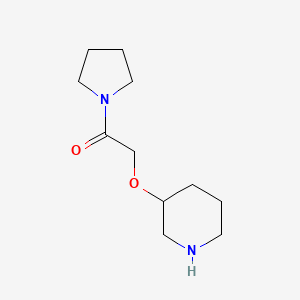

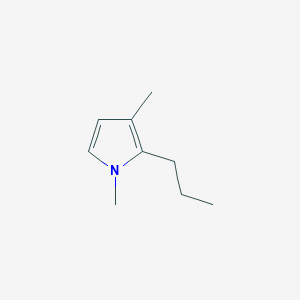

![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
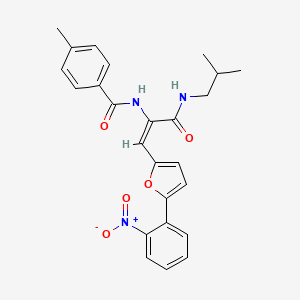

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)

![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
